4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate
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Overview
Description
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C24H21FN2O5.
Preparation Methods
The synthesis of 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate involves multiple steps. One common synthetic route includes the reaction of 2-fluorobenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-methoxyphenyl 4-methoxybenzoate under specific conditions to yield the final product .
Chemical Reactions Analysis
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Mechanism of Action
The mechanism of action of 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound’s fluorobenzoyl group is known to interact with various enzymes, potentially inhibiting their activity. The methoxy groups enhance the compound’s solubility and facilitate its interaction with biological membranes . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-methoxybenzoate include:
2-Ethoxy-4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: This compound has an ethoxy group instead of a methoxy group, which may alter its chemical properties and reactivity.
4-(2-(2-Fluorobenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has additional methoxy groups, potentially enhancing its solubility and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
765909-50-0 |
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Molecular Formula |
C23H19FN2O5 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[4-[(E)-[(2-fluorobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C23H19FN2O5/c1-29-17-10-8-16(9-11-17)23(28)31-20-12-7-15(13-21(20)30-2)14-25-26-22(27)18-5-3-4-6-19(18)24/h3-14H,1-2H3,(H,26,27)/b25-14+ |
InChI Key |
OHPWJYHNJVHLJM-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3F)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC=CC=C3F)OC |
Origin of Product |
United States |
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